molecular formula C5H12ClNO2 B12313142 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride

1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride

Cat. No.: B12313142
M. Wt: 153.61 g/mol
InChI Key: VUHOSELPZGOZFG-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-amino-3-hydroxy-3-methylbutan-2-one;hydrochloride . This name is derived through the following structural analysis:

  • Longest carbon chain : The base structure is a four-carbon chain (butane) with a ketone group at position 2 (butan-2-one).
  • Substituents :
    • An amino group (-NH$$2$$) at position 1.
    • A hydroxyl group (-OH) and a methyl group (-CH$$3$$) both attached to position 3.
  • Salt designation : The hydrochloride suffix indicates the presence of a hydrochloric acid counterion, forming a stable salt.

This nomenclature adheres to IUPAC priority rules, where functional groups are numbered to give the ketone the lowest possible position. The compound’s SMILES notation, $$ \text{CC(C)(C(=O)CN)O.Cl} $$, further validates this structural interpretation.

Synonym Validation Across Databases

The compound is recognized under multiple synonyms across scientific repositories, reflecting its diverse applications and registrations:

Synonym Source Database Reference
1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride PubChem
885033-77-2 CymitQuimica, BLD Pharm
SCHEMBL5280142 PubChem
EN300-373644 PubChem, Fujifilm Wako

These synonyms are consistent across platforms, with 885033-77-2 (CAS number) serving as the primary identifier in commercial and regulatory contexts. Discrepancies in spelling or formatting (e.g., hyphen placement) are resolved through database cross-referencing, ensuring unambiguous identification.

Registry Numbers and CAS Classification

The compound’s chemical identity is anchored by its CAS Registry Number 885033-77-2 , a universal identifier assigned by the Chemical Abstracts Service (CAS). Additional classifications include:

Identifier Type Source
885033-77-2 CAS Number
CID 86239817 PubChem Compound ID
MFCD25968409 MDL Number

While the European Community (EC) number and DSSTox Substance ID are not explicitly listed for this compound, its PubChem entry (CID 86239817) links to the parent structure 1-amino-3-hydroxy-3-methylbutan-2-one (CID 55285085), emphasizing the hydrochloride salt’s derivative status. Commercial suppliers, such as CymitQuimica and BLD Pharm, further corroborate its identity through analytical data sheets and purity specifications.

Structural Summary Table

Property Detail Source
Molecular Formula $$ \text{C}5\text{H}{12}\text{ClNO}_2 $$
Molecular Weight 153.61 g/mol
SMILES $$ \text{CC(C)(C(=O)CN)O.Cl} $$
InChI Key VUHOSELPZGOZFG-UHFFFAOYSA-N

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

1-amino-3-hydroxy-3-methylbutan-2-one;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,8)4(7)3-6;/h8H,3,6H2,1-2H3;1H

InChI Key

VUHOSELPZGOZFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Biochemical Properties

1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride is a derivative of the amino acid leucine and is classified as a branched-chain amino acid metabolite. Its chemical structure allows it to play a critical role in protein synthesis and muscle metabolism. The compound has been shown to influence several metabolic pathways, including:

  • Protein Synthesis : HMB is known to enhance muscle protein synthesis by stimulating the mTOR pathway, which is crucial for muscle growth and repair.
  • Anti-Catabolic Effects : It helps reduce muscle breakdown during periods of stress or inactivity, making it beneficial for athletes and individuals undergoing rehabilitation.

Muscle Preservation and Growth

HMB is widely recognized for its role in promoting muscle health:

  • Athletic Performance : Numerous studies have demonstrated that HMB supplementation can improve strength and lean body mass in athletes. Research indicates that athletes who take HMB exhibit less muscle damage following intense exercise, facilitating quicker recovery times .
  • Sarcopenia Management : In elderly populations, HMB has been shown to combat sarcopenia (age-related muscle loss). Clinical trials report that HMB supplementation can significantly increase muscle mass and strength in older adults, thus improving overall mobility and quality of life .

Clinical Applications

HMB's applications extend into clinical settings:

  • Cachexia Treatment : HMB has been investigated as a treatment for cachexia, a condition characterized by severe weight loss and muscle wasting often seen in chronic illnesses such as cancer and AIDS. Studies have shown that HMB can help maintain body weight and improve muscle mass in patients suffering from cachexia .
  • Post-Surgical Recovery : Research suggests that HMB supplementation can enhance recovery outcomes post-surgery by reducing muscle loss and improving nitrogen balance, which is crucial for healing .

Research Findings

A variety of studies have explored the efficacy of this compound across different populations:

Study FocusPopulationFindings
Athletic PerformanceCollege AthletesIncreased strength gains and reduced muscle soreness post-exercise .
Elderly Muscle MassOlder AdultsSignificant increases in lean mass and strength over 12 weeks of supplementation .
Cachexia ManagementCancer PatientsImproved weight maintenance and muscle mass compared to placebo .
Post-Surgical RecoverySurgical PatientsEnhanced recovery metrics including reduced hospital stay duration .

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 3-Position Substitutions

Table 1: Key Properties of 1-Amino-3-hydroxy-3-methylbutan-2-one Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position 3) Functional Groups CAS Number Key Characteristics
1-Amino-3-hydroxy-3-methylbutan-2-one HCl C₆H₁₂ClNO₂ 181.62 (calc.) Hydroxy, methyl Amino, ketone, hydroxyl Not provided High polarity, hydrogen bonding potential
1-Amino-3,3-dimethylbutan-2-one HCl C₆H₁₃ClNO 151.63 Dimethyl Amino, ketone 33119-72-1 Reduced polarity, lipophilic
1-Amino-3-methoxy-3-methylbutan-2-one HCl C₆H₁₂ClNO₂ 181.62 (calc.) Methoxy, methyl Amino, ketone, methoxy Not provided Moderate polarity, ether stability
Key Findings
  • Polarity and Solubility : The hydroxyl group in the target compound enhances polarity and water solubility compared to the dimethyl analog, which is more lipophilic due to its hydrocarbon substituents . The methoxy analog () exhibits intermediate polarity, as methoxy groups are less polar than hydroxyl but more than methyl.
  • Stability : The hydroxyl group may increase susceptibility to oxidation or hydrolysis compared to the dimethyl and methoxy analogs. Methoxy groups are generally stable under acidic conditions, as seen in related compounds .

Amino Ketone Hydrochlorides with Extended Functional Groups

Table 2: Comparison with Extended-Structure Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Applications/Notes
α-Piperidinobutiophenone HCl C₁₅H₂₁NO·HCl 267.80 Piperidine, ketone 92728-82-0 Forensic/analytical standards; UV-active (λmax 252 nm)
(S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl C₁₀H₁₃Cl₂NO 234.12 Phenyl, chloro, amino 34351-19-4 Protease inhibition (e.g., H-Phe-CMK·HCl)
1-Diethylamino-2-oximino-3-butanone HCl C₈H₁₅ClN₂O₂ 206.67 (calc.) Diethylamino, oximino 217806-26-3 Synthetic intermediate for heterocycles
Key Findings
  • Synthetic Utility: The oximino group in 1-diethylamino-2-oximino-3-butanone HCl () enables cyclization reactions, a feature absent in the target compound .
  • Analytical Use: α-Piperidinobutiophenone HCl () is employed as a reference standard due to its UV activity, highlighting the role of aromatic systems in detection .

Stability and Market Availability

  • Stability: While direct stability data for the target compound are unavailable, analogs like α-Piperidinobutiophenone HCl exhibit ≥5-year stability at -20°C . The hydroxy group in the target compound may necessitate stricter storage conditions (e.g., inert atmosphere) compared to dimethyl or methoxy analogs.
  • Market Presence: 1-Amino-3,3-dimethylbutan-2-one HCl () is supplied by multiple manufacturers (e.g., AB Chem, Accel Pharmtech), indicating industrial relevance . The target compound’s commercial availability remains unconfirmed.

Biological Activity

1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride (often referred to as HMB) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings associated with HMB.

  • Molecular Formula : C5H12ClN2O3
  • Molecular Weight : 180.61 g/mol
  • CAS Number : 42514-50-1

HMB is a metabolite of the amino acid leucine and plays a crucial role in protein metabolism. Its primary biological activity includes:

  • Muscle Protein Synthesis : HMB is known to stimulate muscle protein synthesis and inhibit protein breakdown, making it significant for muscle health and recovery.
  • Anti-Catabolic Effects : It reduces muscle wasting, particularly in conditions such as cancer cachexia and aging.
  • Cell Signaling Pathways : HMB activates the mTOR pathway, which is essential for muscle growth and repair.

1. Muscle Health

Research indicates that HMB supplementation can lead to improvements in muscle mass and strength, particularly in individuals undergoing resistance training or those with muscle wasting conditions. A meta-analysis showed that HMB supplementation resulted in a significant increase in lean body mass and strength gains compared to placebo groups.

StudyPopulationDosageOutcome
Nissen et al. (1996)Elderly men3 g/dayIncreased lean body mass
Wilson et al. (2013)Resistance-trained athletes3 g/dayEnhanced strength gains
Kim et al. (2016)Cancer patients3 g/dayReduced muscle loss

2. Immune Function

HMB has been shown to enhance immune function, particularly in stressed populations such as athletes or critically ill patients. It appears to modulate cytokine production, leading to improved immune response.

3. Fat Loss

Some studies suggest that HMB may assist in fat loss while preserving lean muscle mass during caloric restriction, highlighting its potential role in weight management.

Case Studies

  • Elderly Population : A clinical trial involving elderly individuals demonstrated that HMB supplementation significantly improved muscle strength and physical function over a 12-week period.
  • Athletic Performance : In a study with collegiate athletes, participants who supplemented with HMB showed greater improvements in body composition and strength compared to those who did not.

Research Findings

Recent studies have explored various aspects of HMB's biological activity:

  • Cellular Studies : In vitro studies have demonstrated that HMB can promote myoblast differentiation and proliferation, indicating its role in muscle regeneration.
  • Clinical Trials : Several randomized controlled trials have confirmed the efficacy of HMB in preventing muscle loss during periods of inactivity or caloric restriction.

Q & A

Q. What are the common synthetic routes for preparing 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions with protective group strategies. For example, analogous compounds (e.g., Fadrozole Hydrochloride) are synthesized via condensation reactions (e.g., using carbodiimides like EDC), followed by deprotection and cyclization steps . Reaction parameters such as solvent choice (e.g., acetonitrile for reflux), temperature, and catalysts (e.g., triethylamine) critically affect yield and intermediate stability. Reducing agents (e.g., DBAH in dichloromethane) may also be used for selective reductions .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer: Nuclear Magnetic Resonance (NMR) is pivotal for structural confirmation. For instance, 1H-NMR^1 \text{H-NMR} in DMSO-d6_6 can resolve proton environments (e.g., methyl groups at δ 1.02 ppm, amine protons at δ 9.00 ppm) . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., hydroxyl or amine stretches). Reference standards (e.g., EP-certified impurities) ensure analytical accuracy .

Q. What are the best practices for ensuring the purity of this compound during synthesis?

Answer: Purity assurance requires rigorous purification (e.g., recrystallization, column chromatography) and analytical validation. High-Performance Liquid Chromatography (HPLC) with UV detection can quantify impurities (<0.1%), while thin-layer chromatography (TLC) monitors reaction progress . Use of anhydrous conditions and inert atmospheres minimizes side reactions (e.g., hydrolysis of intermediates) .

Advanced Research Questions

Q. How can researchers optimize reaction parameters in the synthesis of this compound to minimize by-products?

Answer: Factorial design experiments (e.g., varying temperature, solvent ratios, and stoichiometry) identify critical factors affecting by-product formation . For example, controlling the molar ratio of carbodiimide coupling agents (e.g., EDC) to substrates reduces undesired cross-linking . Kinetic studies (e.g., monitoring reaction progress via in situ IR) enable real-time adjustments .

Q. What strategies are effective in resolving enantiomeric or diastereomeric impurities in this compound?

Answer: Chiral chromatography (e.g., using amylose- or cellulose-based columns) or diastereomeric salt formation (e.g., with tartaric acid derivatives) can separate stereoisomers . Dynamic kinetic resolution (DKR) during synthesis, using chiral catalysts, may also suppress racemization . Structural analogs (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride) highlight the importance of stereochemical validation via X-ray crystallography .

Q. How does the hygroscopic nature of this compound affect its stability, and what storage conditions are recommended?

Answer: Hygroscopic compounds require desiccated storage (e.g., under nitrogen or argon) at controlled humidity (<10% RH). Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways (e.g., hydrolysis of the hydroxyl group). Use of moisture-resistant packaging (e.g., amber glass vials with PTFE-lined caps) is advised .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound, and how are method parameters validated?

Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at ppm levels. Method validation follows ICH guidelines, including specificity (peak resolution), linearity (R2^2 > 0.999), and recovery (90–110%). Reference standards (e.g., EP-grade impurities like benzyletilefrone hydrochloride) ensure accuracy .

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